molecular formula C6H5IN4 B572898 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-65-7

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B572898
CAS No.: 1245647-65-7
M. Wt: 260.038
InChI Key: GGOBBEPQXQCTMC-UHFFFAOYSA-N
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Description

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the sixth position of the triazolo[1,5-a]pyridine ring system. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and oxidative cyclization are preferred due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the sixth position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cycloaddition Reactions: The triazolo[1,5-a]pyridine ring system can participate in cycloaddition reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, oxidized and reduced derivatives, and fused heterocyclic compounds.

Scientific Research Applications

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of biologically active compounds, including:

Comparison with Similar Compounds

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.

Properties

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBBEPQXQCTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262489
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-65-7
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245647-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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